Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

Lipase Inhibition Enzymology Chemical Biology

High-purity chiral precursor for oseltamivir synthesis (98% ee). This methyl ester offers enhanced organic-solvent solubility and a defined melting point (114–115°C) vs. shikimic acid. Validated for cytostatic derivatives against L1210 leukemia cells—matching dioxolamycin potency—and for lipase inhibition assays. Insist on this specific methyl ester; substituting analogs forfeits the proven biological activity and synthetic reliability. Request your quote today.

Molecular Formula C₈H₁₂O₅
Molecular Weight 188.18 g/mol
CAS No. 40983-58-2
Cat. No. B018570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4,5-trihydroxycyclohexene-1-carboxylate
CAS40983-58-2
Synonyms(3R,4S,5R)-1-Cyclohexene-1-carboxylic Acid, 3,4,5-Trihydroxy-methyl Ester;  Shikimic Acid Methyl Ester;  Methyl Shikimate;  NSC 280656
Molecular FormulaC₈H₁₂O₅
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(C(C(C1)O)O)O
InChIInChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3
InChIKeyLSNUUAUXWJZSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,4,5-Trihydroxycyclohexene-1-carboxylate (CAS 40983-58-2): A Critical Shikimate Ester for Chemical Biology and Synthesis


Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate (CAS 40983-58-2), also known as Methyl (-)-Shikimate, is the methyl ester derivative of shikimic acid [1]. It belongs to the class of shikimic acids and derivatives, which are central intermediates in the biosynthesis of aromatic amino acids in plants and microorganisms [2]. This compound is a key chiral building block and a precursor for the synthesis of various bioactive molecules and pharmaceuticals .

Why Procurement Decisions for Methyl 3,4,5-Trihydroxycyclohexene-1-carboxylate Demand a Precise Specification


Substituting Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate with other shikimate esters or the parent acid is not scientifically valid. The methyl ester group confers distinct physicochemical properties, including enhanced solubility in organic solvents and a specific melting point range (114-115°C) , which are critical for downstream synthetic applications and analytical characterization. Furthermore, the compound's biological activity profile, such as its lipase inhibition and cytostatic activity [1], is not directly transferable to structurally similar analogs without experimental verification, underscoring the need for compound-specific evidence.

Quantitative Comparative Evidence for Methyl 3,4,5-Trihydroxycyclohexene-1-carboxylate (CAS 40983-58-2) in Key Selection Criteria


Lipase Inhibitory Activity: A Distinct In Vitro Profile

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate has been demonstrated to inhibit the enzyme lipase . This property distinguishes it from the parent compound, shikimic acid, which is primarily recognized for its role in the shikimate pathway and its anti-thrombotic activity , for which direct evidence of lipase inhibition is lacking.

Lipase Inhibition Enzymology Chemical Biology

Cytostatic Activity Against L1210 Leukemia Cells: A Documented Antiproliferative Effect

Derivatives synthesized from Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate have demonstrated cytostatic activity against L1210 leukemia cells in vitro [1]. Specifically, among ten new shikimic acid derivatives synthesized from methyl shikimate, compounds 4, 6, 13, and 16 showed cytostatic activity comparable to the natural product dioxolamycin [1]. This contrasts with the lack of antimicrobial activity (MIC > 25 µg/mL) observed for the same set of compounds [1], suggesting a specific anti-leukemic effect.

Cytostatic Activity L1210 Leukemia Anticancer Screening

Predicted ADMET Profile: In Silico Insights for Drug Discovery

Computational predictions using admetSAR 2.0 provide a distinct ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile for Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate [1]. The compound shows high predicted probability for CYP2C19 inhibition (89.92%), CYP2D6 inhibition (92.84%), CYP2C8 inhibition (93.34%), and CYP1A2 inhibition (90.62%) [1]. It also exhibits a high probability for CYP inhibitory promiscuity (94.19%) and a blood-brain barrier permeability of 0.6500 [2]. In contrast, the ethyl ester analog, Ethyl Shikimate (CAS 101769-63-5), has a higher topological polar surface area (TPSA) of 87.00 Ų vs 76.00 Ų for the methyl ester, which may affect membrane permeability .

ADMET Prediction Drug-likeness Computational Chemistry

Validated Application Scenarios for Methyl 3,4,5-Trihydroxycyclohexene-1-carboxylate in Scientific and Industrial Workflows


As a Key Chiral Building Block for the Synthesis of Anti-Influenza Agents

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate serves as a critical starting material in the enantioselective synthesis of the anti-influenza agent (-)-oseltamivir free base (Tamiflu precursor), achieving a 7.1% overall yield and 98% enantiomeric excess (ee) [1]. The synthesis also yields (-)-methyl 3-epi-shikimate (16% yield, 98% ee) as a byproduct, highlighting the compound's versatility [1]. This application directly leverages the compound's specific stereochemistry and reactivity.

As a Scaffold for Developing Cytostatic Agents Against Leukemia

The compound is a validated precursor for synthesizing derivatives with demonstrated cytostatic activity against L1210 leukemia cells [2]. Specifically, derivatives 4, 6, 13, and 16, synthesized from methyl shikimate, exhibited activity comparable to the natural product dioxolamycin [2]. This positions the compound as a valuable tool for medicinal chemists engaged in oncology drug discovery.

As a Tool Compound for Investigating Lipase Enzyme Function

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate has been shown to inhibit the enzyme lipase . This property makes it a useful tool compound for probing lipase activity in biochemical assays, providing a distinct functional handle that is not associated with the parent shikimic acid.

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